molecular formula C14H17BrN2O2 B1396558 1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one CAS No. 1311756-76-9

1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one

Cat. No. B1396558
M. Wt: 325.2 g/mol
InChI Key: WKQDQUSNSZCRJO-UHFFFAOYSA-N
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Description

“1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one” is a chemical compound with the molecular formula C14H17BrN2O2 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study described the design and synthesis of a series of novel 3-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)-1-(piperazin-1-yl)propan-1-one derivatives as inhibitors of HIV-1 RT . The compounds were synthesized, characterized, and evaluated for RT inhibitory activity against the wild HIV-1 RT strain .


Molecular Structure Analysis

The molecular structure of “1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one” can be found in databases like PubChem . It consists of a piperazine ring attached to a propanone group at one end and a bromobenzoyl group at the other .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one” can be found in databases like PubChem . It has a molecular weight of 333.2 g/mol and a complexity of 285 .

Scientific Research Applications

Synthesis and Characterization in Pharmaceuticals

1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one and similar compounds have been researched extensively in the synthesis of new pharmaceuticals. For example, Marvanová et al. (2016) investigated the synthesis of new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates as potential dual antihypertensive agents (Marvanová et al., 2016).

Antidepressant Drug Development

Compounds structurally similar to 1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one have been synthesized and evaluated for their potential as dual antidepressant drugs. For instance, Silanes et al. (2004) focused on compounds derived from 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine and benzo[b]thiophene for new antidepressant drugs (Silanes et al., 2004).

Antimicrobial Applications

The structure of 1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one lends itself to antimicrobial applications. For example, Jadhav et al. (2017) synthesized novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid bearing piperazine carboxamides for antimicrobial activities (Jadhav et al., 2017).

Crystal Structure and Pharmacological Evaluation

The crystal structure of related compounds is studied for pharmacological applications. Chen et al. (2021) synthesized and evaluated (E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one for its biological activity, emphasizing the importance of the crystal structure in drug development (Chen et al., 2021).

Anti-Inflammatory Activity

Compounds with a similar structure have been synthesized and evaluated for anti-inflammatory activity. Ahmed et al. (2017) focused on synthesizing novel compounds with potential anti-inflammatory effects (Ahmed et al., 2017).

Future Directions

The future directions for research on “1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one” and similar compounds could involve further exploration of their biological activities. For instance, the anti-HIV activity of related compounds suggests potential applications in antiviral drug development .

properties

IUPAC Name

1-[4-(4-bromobenzoyl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2/c1-2-13(18)16-7-9-17(10-8-16)14(19)11-3-5-12(15)6-4-11/h3-6H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQDQUSNSZCRJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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